molecular formula C13H12BrNOS B7502972 5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide

5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide

Cat. No.: B7502972
M. Wt: 310.21 g/mol
InChI Key: BCZIIDYGWHGVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is a member of the thiophene family, which is a class of organic compounds that contain a five-membered aromatic ring composed of four carbon atoms and one sulfur atom.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and neurodegenerative diseases. For instance, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the arrest of cancer cell growth. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic domains, preventing their misfolding and subsequent neurotoxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, some studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in cell death. Moreover, this compound has also been shown to reduce the levels of reactive oxygen species (ROS) in neuronal cells, which can cause oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide is its potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Moreover, this compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide. Firstly, further studies are needed to elucidate the biochemical and physiological effects of this compound in different cell types and animal models. Secondly, the development of new synthetic methods for the preparation of this compound with improved solubility and pharmacokinetic properties is required. Thirdly, the identification of new molecular targets for this compound in cancer and neurodegenerative diseases can lead to the development of more effective therapies. Finally, the evaluation of the toxicity and safety of this compound in preclinical and clinical studies is necessary for its potential use in human medicine.

Synthesis Methods

The synthesis of 5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide involves the reaction of 5-bromo-2,4-dimethylthiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 2,4-dimethylaniline in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield this compound.

Scientific Research Applications

5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

Properties

IUPAC Name

5-bromo-N-(2,4-dimethylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c1-8-3-4-11(9(2)5-8)15-13(16)10-6-12(14)17-7-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZIIDYGWHGVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CSC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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